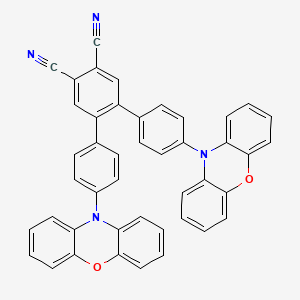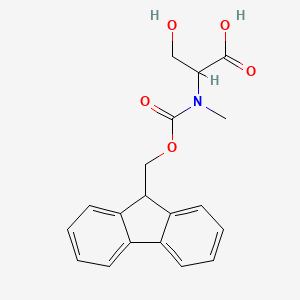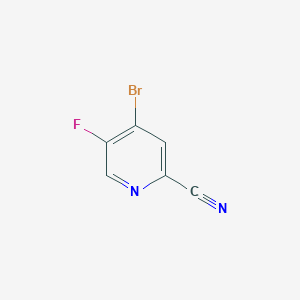
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of phenoxazine groups attached to a benzene ring, which is further substituted with dicarbonitrile groups. Its molecular formula is C44H26N4O2, and it has a molecular weight of 642.7 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which is then subjected to a palladium-catalyzed coupling reaction with phenoxazine derivatives. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The phenoxazine groups can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine groups can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities. Additionally, the dicarbonitrile groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore and its high fluorescence quantum yield.
2,7-bis(dicyanomethylene)-2,7-dihydrobenzo[2,1-b3,4-b’]dithiophene: Studied for its charge-transfer properties and applications in organic electronics.
Uniqueness
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile stands out due to its unique combination of phenoxazine and dicarbonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and its potential biological applications .
Propriétés
Formule moléculaire |
C44H26N4O2 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C44H26N4O2/c45-27-31-25-35(29-17-21-33(22-18-29)47-37-9-1-5-13-41(37)49-42-14-6-2-10-38(42)47)36(26-32(31)28-46)30-19-23-34(24-20-30)48-39-11-3-7-15-43(39)50-44-16-8-4-12-40(44)48/h1-26H |
Clé InChI |
HGVNXEVNBBVJGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)


![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)




